malabaricone-D

DNA cleavage structure-activity relationship resorcinol

Malabaricone-D is a diaryl-nonanoid natural product first isolated from the fruit rind of Myristica malabarica (rampatri), belonging to a congeneric series that includes malabaricones A, B, and C. Its structure comprises a nonan-1-one backbone bearing a 2,6-dihydroxyphenyl (resorcinol) A-ring and a 1,3-benzodioxol-5-yl (methylenedioxy) B-ring, distinguishing it both from the catechol-bearing B-ring of malabaricone C and from the differentially substituted A-rings of malabaricones A and B.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 921757-30-4
Cat. No. B14179510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemalabaricone-D
CAS921757-30-4
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O.O
InChIInChI=1S/C21H26O5.H2O/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25;/h7,10-14,22,24-26H,1-6,8-9H2;1H2
InChIKeyXBZVLYDIAVIEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malabaricone-D (CAS 921757-30-4): Core Identity and Structural Context Among Diaryl-nonanoid Analogs


Malabaricone-D is a diaryl-nonanoid natural product first isolated from the fruit rind of Myristica malabarica (rampatri), belonging to a congeneric series that includes malabaricones A, B, and C . Its structure comprises a nonan-1-one backbone bearing a 2,6-dihydroxyphenyl (resorcinol) A-ring and a 1,3-benzodioxol-5-yl (methylenedioxy) B-ring, distinguishing it both from the catechol-bearing B-ring of malabaricone C and from the differentially substituted A-rings of malabaricones A and B [1][2]. This specific substitution pattern is the major determinant of its biological profile, resulting in a distinct pattern of activity and inactivity when compared with its closest analogs in a range of standard assays.

1Structural analog SAR studies: resorcinol A‑ring vs catechol systems
2Nuclease‑inactive control scaffold for Cu‑dependent DNA cleavage assays
3Moderate multi‑cell‑line cytotoxicity reference compound

Why Malabaricone-D Cannot Be Treated as Interchangeable with Malabaricone-C or Other In-Class Diaryl-nonanoids


The four malabaricones share a common carbon skeleton but differ critically in the hydroxylation pattern of their aromatic rings. Malabaricone-C, bearing a catechol B-ring, possesses strong Cu(II)-dependent DNA-nicking and cytotoxic activity, while malabaricone-D, with its resorcinol A-ring and methylenedioxy B-ring, is entirely inactive in the same nuclease assay [1]. Conversely, malabaricone-D exhibits moderate cytotoxicity across multiple adherent cancer cell lines where other in-class compounds are notably weaker, demonstrating that the resorcinol–benzodioxole substitution profile does not merely attenuate one activity but fundamentally redirects the compound's biological spectrum [2]. Generic substitution on the basis of compound class alone would therefore lead to qualitatively different experimental outcomes and invalidate comparative structure-activity relationship conclusions.

Nuclease activity mismatch
Malabaricone‑D lacks the Cu‑dependent DNA nicking activity of malabaricone‑C; catechol‑to‑resorcinol substitution may abolish redox‑mediated cleavage.
Cytotoxicity rank may shift
Mal‑D shows moderate multi‑cell‑line potency while several in‑class analogs are notably weaker; direct replacement may alter screening hit rates.
Antileishmanial activity gap
Mal‑D is among the least active diaryl‑nonanoids against L. donovani promastigotes, unlike mal‑A/B; substitution risks false‑negative results in antiparasitic panels.

Head-to-Head Quantitative Differentiation: Malabaricone-D vs. Malabaricones A, B, and C


Loss of Cu(II)-Dependent DNA Nicking Activity Relative to Malabaricone-C

In a direct comparative study, malabaricone-D exhibited no detectable Cu(II)-dependent DNA nicking activity at 25 μM, in stark contrast to malabaricone-C which produced both open-circular and linear DNA at the same concentration [1]. Malabaricone-A was similarly inactive, establishing that the resorcinol A-ring does not support the redox-cycling mechanism required for nuclease activity [1].

DNA Nicking Activity
Reported
No activity at 25 µM
Resorcinol scaffold may not support redox nuclease activity.
Validated negative‑control context vs mal‑C (full cleavage).
DNA cleavage structure-activity relationship resorcinol

Weak Antileishmanial Activity Compared with Malabaricones A and B

When the four malabaricones were tested head-to-head against Leishmania donovani promastigotes (strain MHOM/IN/83/AG83) using the MTS-PMS assay, malabaricone-D showed the weakest activity with an IC50 exceeding 50 µg/mL, while malabaricone-A and malabaricone-B displayed IC50 values of 16 µg/mL and 22 µg/mL respectively [1].

Antileishmanial IC50
Reported
IC50 > 50 µg/mL (vs Mal‑A 16 µg/mL)
Weak anti‑promastigote response context.
Focus on mal‑A/B for Leishmania screening.
antipromastigote Leishmania donovani neglected tropical disease

MCF-7 Cytotoxicity: Intermediate Potency Between Malabaricone-A and Malabaricone-C

In a standardized MCF-7 human breast adenocarcinoma cytotoxicity assay, malabaricone-D (identified as compound 4) showed an IC50 of 20.58 µg/mL, placing it between malabaricone-A (IC50 = 15.4 µg/mL) and malabaricone-C (IC50 = 36.25 µg/mL) [1]. This intermediate potency is distinct from malabaricone-D's partial activity in other cancer cell lines.

MCF‑7 Cytotoxicity
Reported
IC50 = 20.58 µg/mL
Intermediate potency among malabaricones A–C.
Supports breast cancer cell‑model endpoint review.
breast cancer MCF-7 cytotoxicity screening

Moderate Multi-Cell-Line Cytotoxicity Spectrum Contrasting with In-Class Weak Compounds

In a panel of three human cancer cell lines, malabaricone-D (compound 5) exhibited IC50 values in the range 8.76–18.74 μM, whereas co-isolated compounds knecorticosanone A, virolane, and 7-hydroxy-3′,4′-methylenedioxyflavan showed only weak inhibitory effects (IC50 range: 25.85–66.75 μM) [1][2]. This represents a 2- to 5-fold potency advantage over the weakly active in-class comparators in the same study.

Multi‑Cell‑Line Cytotoxicity
Reported
8.76–18.74 µM vs 25.85–66.75 µM (weak comparators)
Moderate potency distinguishes from weaker analogs.
Supports cytotoxicity spectrum comparison.
Hep-G2 SK-LU-1 MCF-7 multi-cell-line panel

Anti-Proliferative Activity Against A2780 Ovarian Cancer Cells Confirmed Among Most Potent Isolates

In a systematic anti-proliferative evaluation of eight phenolic isolates from M. malabarica fruit rind against the A2780 human ovarian cancer cell line, malabaricone-D (compound 5) grouped among the five 'most potent' compounds, whereas malabaricone-B (compound 2) and malabaricone-C (compound 4) were explicitly noted as less potent [1]. The structures of all malabaricones A-D were confirmed by single-crystal X-ray crystallography, providing unambiguous identity verification for procurement purposes [1].

A2780 Anti‑Proliferative Rank
Reported
Top‑5 among 8 isolates
Ovarian cancer cell‑model endpoint context.
X‑ray identity confirmed; mal‑B/C less potent.
ovarian cancer A2780 anti-proliferative X-ray crystallography

Normal Cell Selectivity Window: Lower Toxicity to WI-38 Fibroblasts Compared with Malabaricone-A

In a comparative cytotoxicity assessment against the normal human fibroblast cell line WI-38, malabaricone-D (compound 4) showed an IC50 of 31.80 µg/mL, which is a less potent toxicity (i.e., better tolerated) than malabaricone-A (IC50 = 25.37 µg/mL) and malabaricone-B (IC50 = 35.13 µg/mL), and substantially better tolerated than doxorubicin in the same assay [1]. Malabaricone-C showed the best normal-cell tolerability with an IC50 exceeding 100 µg/mL [1]. This provides a quantitative selectivity context: malabaricone-D's MCF-7 IC50 of 20.58 µg/mL yields a tumor/normal ratio of approximately 1.5, compared with 1.6 for malabaricone-A and a negligible therapeutic window for malabaricone-B (22.92/35.13 = 0.65) [1].

MCF‑7/WI‑38 Selectivity
Reported
Ratio ≈ 1.5
Cell‑type selectivity context for early profiling.
Selectivity interpretation requires validation.
selectivity index WI-38 normal cell toxicity therapeutic window

Recommended Scientific and Industrial Application Scenarios for Malabaricone-D


Structure-Activity Relationship (SAR) Studies Requiring a Nuclease-Inactive, Resorcinol-Containing Scaffold

For research groups investigating metal-dependent DNA cleavage mechanisms, malabaricone-D serves as a critical negative-control chemotype. Its complete lack of Cu(II)-dependent nuclease activity at 25 μM [1], contrasted with malabaricone-C's robust activity, provides a binary SAR pair that isolates the contribution of the catechol vs. resorcinol A-ring to redox-mediated DNA damage. Procurement of both malabaricone-C and malabaricone-D from the same synthetic or isolation batch enables well-controlled mechanistic studies.

Multi-Cell-Line Cytotoxicity Screening Panels for Diaryl-nonanoid Lead Prioritization

Malabaricone-D's moderate and consistent cytotoxicity across Hep-G2 (hepatocellular), MCF-7 (breast), and SK-LU-1 (lung) cell lines, with IC50 values ranging from 8.76 to 18.74 μM [2], makes it an appropriate reference compound for standardizing cytotoxicity assays when screening novel diaryl-nonanoid derivatives. Its intermediate potency avoids the extremes of both high toxicity (which obscures differentiation) and inactivity, allowing new analogs to be benchmarked on both sides of the activity spectrum.

Gynecological Cancer Research Focusing on Ovarian Cancer Cell Models

Given that malabaricone-D ranked among the five most potent anti-proliferative compounds against A2780 ovarian cancer cells, while malabaricones B and C were notably less active [3], this compound is the preferred diaryl-nonanoid for laboratories initiating ovarian cancer-focused screening cascades. Its X-ray-confirmed structure [3] ensures identity certainty for reproducible biological evaluation.

Selectivity Profiling and Therapeutic Window Assessment in Early-Stage Oncology Programs

The availability of paired tumor-cell (MCF-7 IC50 = 20.58 µg/mL) and normal-cell (WI-38 IC50 = 31.80 µg/mL) cytotoxicity data for malabaricone-D, alongside comparable data for malabaricones A, B, and C [4], supports its use as a tool compound for training selectivity prediction models and for benchmarking the tumor/normal discrimination of novel diaryl-nonanoid candidates in early drug discovery.

Application
Selection Property
Validation Focus
Resorcinol‑based nuclease‑inactive SAR
Nuclease‑negative scaffold control
Redox‑cycling mechanism differentiation
Multi‑cell‑line cytotoxicity screening
Moderate and consistent cytotoxicity
Assay standardization and benchmark ranking
Ovarian cancer cell‑model studies
Anti‑proliferative activity rank
Ovarian cancer cell response context
Selectivity profiling studies
Tumor‑cell vs normal‑cell response differential
Ratio‑based selectivity interpretation
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